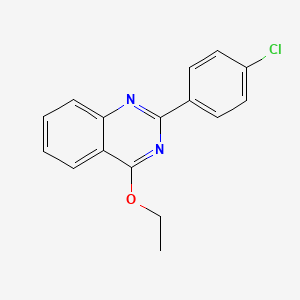

![molecular formula C15H17N3O2 B5549661 2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including lithiation, reactions with various electrophiles, and cyclization processes. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its subsequent reaction with electrophiles like D2O, benzophenone, and others leads to the formation of 2-substituted derivatives in very good yields. This method demonstrates the versatility and efficiency of synthesizing quinazolinone derivatives through lithiation and electrophilic substitution (Smith et al., 1996).

Molecular Structure Analysis

Quinazolinone derivatives exhibit a wide range of molecular structures, each with unique characteristics. For example, the crystal structure of a related compound, 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, highlights the typical structural features of quinazolinones, including their conformation and intermolecular interactions. This analysis provides insights into the molecular basis for the chemical and biological properties of quinazolinones (Bubbly et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that highlight their reactivity and potential for derivatization. For instance, their reaction with electrophiles, demonstrated through lithiation and subsequent reactions, showcases the chemical versatility of quinazolinones. Additionally, one-pot synthesis methods have been developed for quinazolinones, combining cyclization and oxidative dehydrogenation steps to efficiently produce these compounds from simple precursors (Cheng et al., 2013).

科学的研究の応用

Synthesis and Reactivity

- The compound is involved in reactions such as the formation of 2-aminomethylene derivatives through the reaction of various amines with 2-formyl-1,3-cyclohexanedione derivatives. This process is significant in the synthesis of various heterocyclic compounds (Strakovs et al., 2002).

- In the synthesis of quinazolinones, this compound plays a key role, particularly in reactions involving lithiation. It has been shown to react with various electrophiles to yield 2-substituted derivatives, providing a pathway for generating diverse quinazolinone derivatives (Smith et al., 1996).

Biological Activity Studies

- Some quinazolinones, including derivatives of the compound , have been evaluated for their biological activities, such as antimicrobial properties. These studies are crucial in assessing the potential therapeutic applications of these compounds (Ammar et al., 2011).

- Additionally, quinazolinones have been synthesized and assessed for their anticonvulsant activity. This indicates a potential application in the treatment of neurological disorders (Noureldin et al., 2017).

Methodological Developments

- The compound has been utilized in the development of novel synthetic methodologies. For example, one-pot synthesis techniques involving this compound have been reported, highlighting its role in facilitating more efficient chemical syntheses (Cheng et al., 2013).

Miscellaneous Applications

- In addition to its direct use in synthesis and biological studies, derivatives of this compound have found applications in other areas, such as the study of mutagenicity and the regulatory effects on specific biological pathways, showcasing its versatility in scientific research (Nagao et al., 1981).

特性

IUPAC Name |

2-(furan-2-ylmethylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2)6-12-11(13(19)7-15)9-17-14(18-12)16-8-10-4-3-5-20-10/h3-5,9H,6-8H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLAOSJPDDJIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)